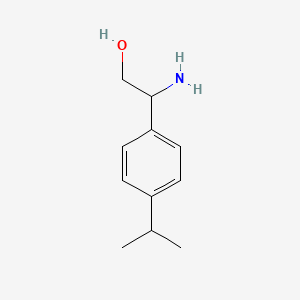

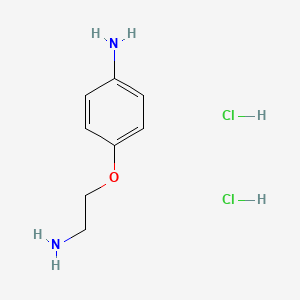

2-Amino-2-(4-isopropylphenyl)ethanol

Overview

Description

2-Amino-2-(4-isopropylphenyl)ethanol is a chemical compound that is of interest in various fields of research due to its potential applications. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and methodologies that could be relevant for the synthesis and analysis of this compound.

Synthesis Analysis

The synthesis of related aminoalcohols has been explored in the literature. For instance, a new synthesis process for 2-(4-aminophenyl) ethanol, a key intermediate in cardiovascular drugs, was developed using β-phenylethanol as a raw material. This process involved esterification, nitration, hydrolysis, and reduction, achieving a total yield of 66.4% and a high purity level as confirmed by HPLC and GC-MS . Although this synthesis is for a different compound, the methodologies could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been characterized using various analytical techniques. For example, the structure of synthesized 2-(4-aminophenyl) ethanol was confirmed using melting point determination and GC-MS analysis . These techniques could be employed to analyze the molecular structure of this compound once synthesized.

Chemical Reactions Analysis

The chemical reactivity of aminoalcohols has been studied, particularly in the context of polymer synthesis. Aminoalcohols such as 2-(methylamino)ethanol and diethanolamine have been used as initiators for the N-heterocyclic carbene-organocatalyzed ring-opening polymerization of 2-methyl-N-p-toluenesulfonyl aziridine, demonstrating the tolerance of the reaction to nonprotected hydroxyl groups . This suggests that this compound could potentially participate in similar chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of structurally related compounds have been investigated. For instance, the pharmacokinetics of 2-(4-amino-3,5-dichlorophenyl)-2-(isopropylamino)ethanol were studied, revealing its stability in the bloodstream and providing data on its half-elimination time and plasma clearance . Such studies are crucial for understanding the behavior of these compounds in biological systems and could inform similar analyses for this compound.

Scientific Research Applications

Synthesis and Pharmacokinetics

2-Amino-2-(4-isopropylphenyl)ethanol, similar to its isomers, has been synthesized and studied for its pharmacokinetic properties. Researchers developed methods for synthesizing such compounds, which are structural isomers of β2 agonists like clenproperol and clenpenterol. These compounds showed pharmacokinetic properties such as proportional increases in maximum blood substance concentration and detectability in blood for extended periods, indicating their potential in pharmaceutical applications (Glushkova, Popkov, & Martsynkevich, 2020).

Facile Synthesis for Derivatives

Another study explored the synthesis of 4-hydroxy- and 4-aminoindoles through corresponding indolines, using compounds like 2-(2,6-Diaminophenyl)ethanol. This process involved heating in various acidic conditions and yielded derivatives by dehydrogenation. Such synthetic routes are crucial for producing novel compounds for further research and potential applications (Tanaka, Yasuo, Aizawa, & Torii, 1989).

Application in Peptide Chemistry

The use of related groups like 2-(diphenylphosphino)ethyl in peptide chemistry demonstrates the potential of similar compounds in biochemical applications. This group, easily introduced by esterification, offers stability under standard conditions for peptide synthesis and can be deprotected under mild conditions. Such applications highlight the versatility of these compounds in molecular synthesis and manipulation (Chantreux, Gamet, Jacquier, & Verducci, 1984).

Role in Polymer Synthesis

The compound and its derivatives have been investigated as initiators in polymer synthesis. For example, the use of aminoalcohols in N-heterocyclic carbene-organocatalyzed ring-opening polymerization demonstrates their role in creating polymers with specific properties. This application is significant for the development of new materials (Bakkali-Hassani, Coutouly, Gleede, Vignolle, Wurm, Carlotti, & Taton, 2018).

Synthesis of Cardiovascular Drug Intermediates

In the pharmaceutical industry, compounds like 2-(4-aminophenyl) ethanol, a key intermediate of cardiovascular drugs, have been synthesized using similar methods. The process involved multiple steps like esterification and hydrolysis, leading to significant yields and high purity, indicating the relevance of such compounds in drug development (Zhang Wei-xing, 2013).

Safety and Hazards

properties

IUPAC Name |

2-amino-2-(4-propan-2-ylphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-8(2)9-3-5-10(6-4-9)11(12)7-13/h3-6,8,11,13H,7,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUXBDVIKYGKHEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701281307 | |

| Record name | β-Amino-4-(1-methylethyl)benzeneethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701281307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

910443-18-4 | |

| Record name | β-Amino-4-(1-methylethyl)benzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=910443-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-Amino-4-(1-methylethyl)benzeneethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701281307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Chloro-4-fluorobenzyl)thio]acetohydrazide](/img/structure/B1286237.png)

![2-[(2-Fluorobenzyl)amino]benzoic acid](/img/structure/B1286263.png)

![2-amino-N-(3-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B1286269.png)

![4-[2-(3-methylphenyl)-1H-indol-3-yl]-1-butanamine oxalate](/img/structure/B1286275.png)

![2-((1H-Benzo[d]imidazol-2-yl)methoxy)ethanamine dihydrochloride](/img/structure/B1286276.png)

![4-(2-aminoethyl)-3-[4-(dimethylamino)phenyl]-5-oxo-2,5-dihydro-1H-pyrazole-1-carboxamide sulphate](/img/structure/B1286283.png)

![Methyl 5-[(benzylamino)methyl]-2-furoate hydrochloride](/img/structure/B1286284.png)